molecular formula C8H5N3O2S B14461284 2-(2-Nitrothiophen-3-yl)pyrimidine CAS No. 65912-10-9

2-(2-Nitrothiophen-3-yl)pyrimidine

Katalognummer: B14461284
CAS-Nummer: 65912-10-9
Molekulargewicht: 207.21 g/mol
InChI-Schlüssel: BOVFTXCQWQPUNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Nitrothiophen-3-yl)pyrimidine is a heterocyclic compound that combines a pyrimidine ring with a nitro-substituted thiophene ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of both pyrimidine and thiophene moieties in its structure endows it with unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrothiophen-3-yl)pyrimidine typically involves the condensation of a pyrimidine derivative with a nitro-substituted thiophene. One common method is the reaction of 2-aminopyrimidine with 2-nitrothiophene-3-carboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Nitrothiophen-3-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

    Coupling Reactions: Boronic acids, palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(2-Nitrothiophen-3-yl)pyrimidine has diverse applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

2-(2-Nitrothiophen-3-yl)pyrimidine can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

65912-10-9

Molekularformel

C8H5N3O2S

Molekulargewicht

207.21 g/mol

IUPAC-Name

2-(2-nitrothiophen-3-yl)pyrimidine

InChI

InChI=1S/C8H5N3O2S/c12-11(13)8-6(2-5-14-8)7-9-3-1-4-10-7/h1-5H

InChI-Schlüssel

BOVFTXCQWQPUNW-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(N=C1)C2=C(SC=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.